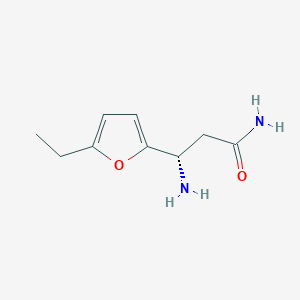
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide is a chiral compound featuring an amino group, a furan ring, and an amide group. The presence of the furan ring, a five-membered aromatic ring with one oxygen atom, imparts unique chemical properties to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Amino Group Addition: The amino group can be introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Amide Formation: The final step involves the formation of the amide group through the reaction of an amine with a carboxylic acid or its derivatives, such as acid chlorides or esters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its furan ring’s stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The furan ring can participate in various chemical reactions, such as Diels-Alder reactions, due to its electron-rich nature.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the ethyl group and amino group.
3-Amino-3-(2-furyl)propanamide: Similar structure but lacks the ethyl group on the furan ring.
5-Ethyl-2-furancarboxylic acid: Contains the ethyl group but lacks the amino and amide groups.
Uniqueness
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanamide is unique due to the combination of its chiral center, amino group, ethyl-substituted furan ring, and amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(5-ethylfuran-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12)/t7-/m0/s1 |
Clave InChI |
WWNLCWYHXAQFPD-ZETCQYMHSA-N |
SMILES isomérico |
CCC1=CC=C(O1)[C@H](CC(=O)N)N |
SMILES canónico |
CCC1=CC=C(O1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















